Rocaglamide

Description

This compound, also referred to as this compound-A, is the eponymous member of a class of anti-cancer phytochemicals known as rocaglamides. Rocaglamides are secondary metabolites of the plant genus Aglaia, and extracts of the plant have traditionally been used as a form of insect repellant due to its natural insecticidal properties. Reports of Aglaia anti-tumor activity date back as far as 1973, and this compound-A was first isolated in 1982 from the species A. elliptifolia. This compound and a number of its derivatives (e.g. [didesmethylthis compound]) are currently being studied for use as chemotherapeutic agents in the treatment of various leukemias, lymphomas, and carcinomas, as well as adjuvant therapy in the treatment of certain chemotherapy-resistant cancers.

This compound has been reported in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.

RN refers to (1alpha,2alpha,3beta,3abeta,8bbeta)-isomer; isolated from stems of Aglaia elliptifolia; structure given in first source

Properties

IUPAC Name |

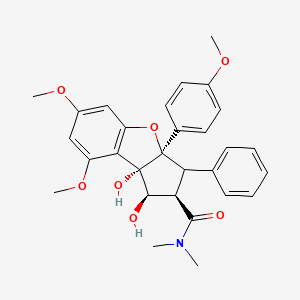

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAQENNNINUPW-IDAMAFBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004852 | |

| Record name | Rocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84573-16-0 | |

| Record name | (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocaglamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocaglamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCAGLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rocaglamide's Mechanism of Action in Cancer Cells: A Technical Guide

Rocaglamides, a class of natural products isolated from plants of the genus Aglaia, have demonstrated potent anticancer activity, drawing significant interest from the research and drug development communities. This technical guide provides an in-depth exploration of the molecular mechanisms through which rocaglamide A (Roc-A) exerts its effects on cancer cells, with a focus on its primary molecular targets, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Core Mechanism: Targeting the Translation Initiation Machinery

The primary mechanism of action for this compound is the inhibition of protein synthesis at the initiation phase.[1][2][3][4] This is achieved by directly targeting the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[4][5][6][7]

This compound clamps eIF4A onto polypurine sequences within the 5' untranslated regions (5' UTRs) of specific mRNAs.[5][6][7] This action creates a stable this compound-eIF4A-RNA complex, which acts as a potent translational repressor.[4][5] The formation of this complex effectively stalls the scanning 43S preinitiation complex, thereby preventing the initiation of translation for a subset of mRNAs.[5] Structural studies have revealed that this compound binds to a "bi-molecular cavity" formed by both eIF4A and the polypurine RNA sequence, highlighting a unique mode of action for an RNA-sequence-selective inhibitor.[5][6]

This targeted inhibition of translation disproportionately affects the synthesis of short-lived, regulatory proteins that are crucial for cancer cell proliferation and survival, including oncoproteins like Myc.[8]

Modulation of Key Signaling Pathways

Beyond its direct impact on protein synthesis, this compound influences several signaling pathways that are critical for cancer cell pathogenesis.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11] It has been shown to suppress the activation of NF-κB in T-cells induced by tumor necrosis factor-alpha (TNFα) and phorbol (B1677699) 12-myristate 13-acetate (PMA).[11] The mechanism of inhibition involves the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[10][11] By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and reduce the expression of genes involved in inflammation, cell survival, and proliferation.[11]

Heat Shock Factor 1 (HSF1) Activation

This compound has been identified as a potent and selective inhibitor of Heat Shock Factor 1 (HSF1) activation, with an IC50 of approximately 50 nM.[9][12] HSF1 is a transcription factor that plays a crucial role in the cellular stress response and is often exploited by cancer cells to promote survival and proliferation. By inhibiting HSF1, this compound can lead to the upregulation of thioredoxin-interacting protein (TXNIP), which in turn reduces glucose uptake, a critical metabolic pathway for cancer cells.[1]

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound has been shown to inhibit this pathway by targeting prohibitin (PHB) 1 and 2.[2][13] The binding of this compound to prohibitins prevents their interaction with CRaf, thereby inhibiting the activation of the downstream MEK-ERK signaling cascade.[2] This inhibition contributes to the overall anti-proliferative effects of this compound.

Rho GTPase Activity and Cell Migration

This compound has been shown to inhibit cancer cell migration and invasion, crucial events in metastasis formation.[2][14][15] Mechanistically, this compound treatment leads to the inhibition of the small GTPases RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cellular motility.[2][15] This inhibition occurs independently of its anti-proliferative and cytotoxic effects at certain concentrations.[2][15]

Cellular Consequences of this compound Treatment

The multifaceted molecular mechanisms of this compound converge to produce significant anti-cancer effects at the cellular level.

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1 and G2/M phases.[1][16][17] One mechanism contributing to this is the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway, which leads to the degradation of the cell cycle regulator Cdc25A.[1][18] The inhibition of translation of key cell cycle proteins also plays a significant role in this process.

Induction of Apoptosis

This compound induces apoptosis in a variety of cancer cell lines.[8][17] This is achieved through the activation of pro-apoptotic MAPK pathways, specifically p38 and JNK, and the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2.[1][8][13][17] Furthermore, by inhibiting NF-κB, this compound sensitizes cancer cells to apoptosis induced by other stimuli like TNFα. In some contexts, this compound can overcome resistance to TRAIL-mediated apoptosis by downregulating the expression of c-FLIP.[19]

Effects on Cancer Stem Cells

Recent studies have highlighted the potential of this compound and its derivatives to selectively target glioblastoma cancer stem cells (CSCs).[20] This selective cytotoxicity against the CSC population is a promising therapeutic strategy for preventing tumor recurrence.[20]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cancer cell lines.

Table 1: IC50 Values of this compound and Derivatives in Sarcoma Cell Lines

| Compound | Cell Line | IC50 (nM) |

| This compound (Roc) | STS26T | 2.4 ± 0.5 |

| ST8814 | 3.1 ± 0.6 | |

| TC32 | 1.8 ± 0.3 | |

| 143B | 2.5 ± 0.4 | |

| RD | 2.0 ± 0.2 | |

| Didesmethylthis compound (B3182005) (DDR) | STS26T | 1.1 ± 0.2 |

| ST8814 | 1.5 ± 0.3 | |

| TC32 | 0.8 ± 0.1 | |

| 143B | 1.2 ± 0.2 | |

| RD | 1.0 ± 0.1 |

Data extracted from a study on sarcoma cell lines.[3][16]

Table 2: Effects of this compound on Cell Migration and Rho GTPase Activity

| Cell Line | Roc-A Concentration | Inhibition of Migration/Invasion | Inhibition of Rho GTPase Activity |

| PC-3 (Prostate) | 15-30 nM | 50-80% | ~15-22% (RhoA, Rac1, Cdc42) |

| MDA-MB-231 (Breast) | Not specified | 50-80% | Not specified |

| 293T (Kidney) | Not specified | 50-80% | Not specified |

| HeLa | Not specified | Not specified | ~15-31% (RhoA, Rac1, Cdc42) |

Data extracted from a study on cancer cell migration.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]

-

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins involved in this compound's mechanism of action (e.g., eIF4A, p-ERK, cleaved caspases).

-

Methodology:

-

Treat cells with this compound for the desired time and at the appropriate concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Implant human cancer cells (e.g., pancreatic, hepatocellular carcinoma) subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[19][22]

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule.[3][19][22] The control group receives a vehicle solution.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[19][22]

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.[19]

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis or proliferation).[16]

-

Conclusion

This compound exhibits a unique and multifaceted mechanism of action against cancer cells, primarily centered on the inhibition of translation initiation through the targeting of eIF4A. This primary action is complemented by its ability to modulate critical signaling pathways, including NF-κB, HSF1, and Ras/Raf/MEK/ERK, leading to cell cycle arrest, apoptosis, and the inhibition of metastasis. The potent and selective nature of this compound's activity, including its effects on cancer stem cells, underscores its potential as a promising therapeutic agent in oncology. Further research and clinical development are warranted to fully realize the therapeutic benefits of this class of compounds.

References

- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. oncotarget.com [oncotarget.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Rocaglamide: A Technical Guide to Natural Sources, Isolation, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rocaglamide, a potent anticancer phytochemical. It details its natural sources, presents a generalized methodology for its isolation and purification, and explores the key signaling pathways through which it exerts its biological effects. All quantitative data is summarized for clarity, and detailed diagrams visualize complex experimental and biological processes.

Natural Sources of this compound

This compound and its derivatives, collectively known as flavaglines or rocaglates, are secondary metabolites exclusively found in plants of the genus Aglaia, which belongs to the Meliaceae (mahogany) family[1][2]. This genus comprises over 120 species distributed mainly in the tropical and subtropical rainforests of Southeast Asia and the Pacific region[3].

The first member of this class, this compound A (Roc-A), was isolated in 1982 from Aglaia elliptifolia[3][4]. Since then, over 100 naturally occurring this compound derivatives have been characterized from more than 30 Aglaia species[2][3][4]. Species that are particularly rich sources and have been extensively studied include:

-

Aglaia odorata[3]

-

Aglaia duperreana[3]

-

Aglaia argentea[3]

-

Aglaia cordata[3]

-

Aglaia edulis[3]

-

Aglaia foveolata[3]

-

Aglaia oligophylla[3]

-

Aglaia silvestris[3]

-

Aglaia perviridis[3]

-

Aglaia crassinervia[3]

-

Aglaia ponapensis[3]

-

Aglaia rubiginosa[3]

Postulated Biosynthesis

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible pathway has been proposed based on biomimetic chemical synthesis and the co-occurrence of related structures within the plant[1]. The biosynthesis is believed to originate from two primary precursors: a 3-hydroxyflavone (B191502) derivative (a type of flavonoid) and a cinnamic acid amide derivative[1]. The proposed pathway elegantly explains the structural relationship and co-occurrence of different flavagline subtypes within the same plant species[1].

Experimental Protocols: Isolation and Purification

The following is a generalized, multi-step protocol for the extraction, fractionation, and purification of rocaglamides from Aglaia plant material, based on methodologies cited for the isolation of various derivatives[6].

Plant Material Preparation

-

Collection: Collect fresh plant material, such as leaves, twigs, or bark, from a suitable Aglaia species.

-

Washing and Drying: Thoroughly wash the material with distilled water to remove debris. Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days, or until brittle[6].

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction[6].

Successive Solvent Extraction

This process separates compounds based on their polarity.

-

Non-polar Extraction: Macerate the dried powder with a non-polar solvent like n-hexane (e.g., 3 x 3 L for every 1 kg of powder, 24 hours each) to remove lipids and other non-polar constituents. Filter and discard the solvent[6].

-

Intermediate Polarity Extraction: Macerate the plant residue from the previous step with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 3 x 3 L, 24 hours each). Rocaglamides are typically extracted in this fraction[6].

-

Polar Extraction: Finally, macerate the residue with a polar solvent like methanol (B129727) (e.g., 3 x 3 L, 24 hours each) to extract highly polar compounds[6].

-

Concentration: Combine the filtrates from the intermediate polarity extraction step and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract[6].

Fractionation by Vacuum Liquid Chromatography (VLC)

-

Column Packing: Pack a sintered glass funnel with silica (B1680970) gel 60 (stationary phase), using approximately 10-20 times the weight of the crude extract[6].

-

Sample Loading: Dissolve the crude extract in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. After the solvent evaporates completely, load the dried sample onto the top of the VLC column[6].

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is n-hexane:ethyl acetate, followed by ethyl acetate:methanol, collecting fractions of the eluate[6].

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify and pool fractions containing compounds with similar retention factors (Rf values).

Purification by Column Chromatography (CC)

-

Column Preparation: Pack a glass column with silica gel 60 using a slurry method with the initial mobile phase.

-

Elution: Apply the combined, concentrated fraction from VLC to the column. Elute with an isocratic or gradient solvent system of increasing polarity (e.g., dichloromethane:isopropanol or dichloromethane:methanol)[6].

-

Fraction Collection: Collect small fractions and analyze them by TLC. Combine fractions that show a pure spot corresponding to the target this compound.

Final Purification by HPLC

For obtaining highly pure compounds, a final purification step using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is often necessary[6]. The specific column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) will depend on the specific this compound derivative being isolated.

Quantitative Data: Isolation Yields

The yield of rocaglamides can vary significantly depending on the plant species, the part of the plant used, collection time, and the specific isolation methodology. The following table summarizes representative data from the literature for the isolation of various this compound derivatives.

| Compound | Plant Source | Plant Part | Extraction Solvent | Yield | Reference |

| Rocaglaol | Aglaia dupperreana | Leaves | Dichloromethane | 10 mg (from 3.6 g extract) | [6] |

| This compound S | Aglaia elaeagnoidea | Leaves | Dichloromethane | 1.6 mg (from 3.6 g extract) | [6] |

| This compound AY | Aglaia oligophylla | Leaves | Dichloromethane | 3.3 mg | [6] |

| Unnamed | Aglaia dupperreana | Bark | n-hexane, ethyl acetate, methanol | 1.9 mg (from 5.4 g fraction) | [6] |

Molecular Mechanisms and Signaling Pathways

Rocaglamides exhibit potent anticancer activity through the modulation of several critical cellular signaling pathways. Their primary mechanism involves the inhibition of protein synthesis, but they also impact cell cycle progression, stress responses, and cell migration.

Inhibition of Translation Initiation via eIF4A

The most well-characterized mechanism of action for rocaglamides is the inhibition of translation initiation[4][7]. They directly target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase[8][9]. Instead of simply inhibiting its helicase activity, this compound clamps eIF4A onto specific polypurine sequences within the 5' untranslated regions (5' UTRs) of certain mRNAs[8][9][10]. This stabilized eIF4A-RNA complex acts as a roadblock, preventing the scanning 43S preinitiation complex from reaching the start codon, thereby selectively repressing the translation of a subset of proteins, many of which are crucial for cancer cell proliferation and survival[8][9].

Inhibition of Pro-Survival Signaling

Rocaglamides have been shown to inhibit the Ras-CRaf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival[3][4][7]. This inhibition is thought to occur through the binding of rocaglamides to Prohibitins (PHB1 and PHB2), which prevents their interaction with CRaf, a critical step for pathway activation[3]. Downregulation of this pathway can contribute to the induction of apoptosis[4][7].

Activation of Cell Cycle Checkpoints

This compound can block cell cycle progression, particularly at the G1-S and G2/M phases, by activating the ATM/ATR-Chk1/Chk2 checkpoint pathway[4][7][11][12]. This activation leads to the phosphorylation and subsequent degradation of cell cycle regulators like Cdc25A, a phosphatase that is often overexpressed in cancers and is essential for cell cycle progression[11]. This effect appears to be selective for tumor cells, as this compound has been shown to have no influence on the cell cycle of normal proliferating lymphocytes[11].

Activation of Innate Immune Signaling

Recent studies have revealed that this compound can also modulate the tumor microenvironment by activating the cGAS-STING innate immune signaling pathway[13]. It achieves this by inducing mitochondrial DNA (mtDNA) damage and promoting its release into the cytoplasm. This cytosolic mtDNA is detected by the sensor cGAS, leading to the activation of STING. This, in turn, stimulates the production of chemokines like CCL5 and CXCL10, which promotes the infiltration of natural killer (NK) cells into the tumor, enhancing antitumor immunity[13].

Conclusion

This compound and its analogues, derived from the Aglaia genus, represent a promising class of natural products for oncology drug development. Their unique mechanism of action, centered on the modulation of the translation initiation factor eIF4A, provides a distinct therapeutic strategy. Furthermore, their ability to interfere with multiple oncogenic signaling pathways, including Ras-MEK-ERK and cell cycle control, while also stimulating an antitumor immune response, underscores their potential as multifaceted anticancer agents. The detailed isolation protocols and understanding of their molecular targets outlined in this guide provide a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this important class of phytochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - Mendeley Data [data.mendeley.com]

- 11. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Postulated Biosynthesis of Rocaglamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Rocaglamide and its derivatives, collectively known as flavaglines, are a class of natural products exhibiting potent anticancer, anti-inflammatory, and insecticidal activities.[1][2] Exclusive to plants of the Aglaia genus, these compounds feature a complex cyclopenta[b]benzofuran core.[1] While the complete enzymatic pathway for this compound biosynthesis remains to be elucidated, a chemically plausible pathway has been postulated. This guide provides an in-depth overview of this proposed biosynthetic route, supported by evidence from biomimetic chemical syntheses. It details relevant experimental methodologies, presents available quantitative data, and visualizes the key transformations.

The Postulated Biosynthetic Pathway

The biosynthesis of this compound derivatives is believed to originate from two primary precursors: a 3-hydroxyflavone (B191502) derivative and a cinnamic acid amide derivative .[1] The proposed pathway is characterized by a key cycloaddition reaction followed by a skeletal rearrangement. The co-occurrence of rocaglamides with structurally related compounds, such as aglains, within the same plant species lends support to this hypothesis.

The key steps of the postulated pathway are as follows:

-

Michael-type Addition: The biosynthesis is initiated by a Michael-type 1,4-addition of the enolate of a 3-hydroxyflavone derivative to the α,β-unsaturated amide of a cinnamic acid derivative.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization to form a five-membered ring, yielding a cyclopenta[bc]benzopyran core structure, characteristic of aglain-type compounds.

-

Skeletal Rearrangement: A subsequent rearrangement, likely proceeding through an α-ketol shift, transforms the aglain skeleton into the cyclopenta[b]benzofuran core of the rocaglamides.

-

Reduction: The final step is proposed to be a reduction of a ketone intermediate to afford the final this compound structure.

This postulated pathway is visualized in the diagram below.

Experimental Protocols: Biomimetic Synthesis

In the absence of characterized enzymes, biomimetic synthesis provides a valuable model for the postulated biosynthetic pathway. The following protocol outlines a general procedure for the biomimetic synthesis of a this compound core structure via a photochemical [3+2] cycloaddition, which mimics the proposed initial steps of the natural pathway.

General Biomimetic [3+2] Photocycloaddition and Rearrangement

This protocol is based on the work of Porco and colleagues, who have extensively studied the biomimetic synthesis of rocaglates.[3]

Materials:

-

3-Hydroxyflavone derivative

-

Cinnamate (B1238496) dipolarophile (e.g., methyl cinnamate)

-

Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

UV photoreactor (e.g., Hanovia lamp with a uranium filter)

-

Reagents for rearrangement (e.g., a Lewis acid like TMSOTf or a base)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve the 3-hydroxyflavone derivative (1 equivalent) and the cinnamate dipolarophile (1.5-2 equivalents) in the chosen anhydrous solvent under an inert atmosphere. The concentration of the reactants is typically in the range of 0.01-0.05 M.

-

Photocycloaddition: Irradiate the reaction mixture in the UV photoreactor at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The irradiation is typically carried out for several hours until the starting material is consumed.

-

Work-up and Isolation of Aglain Intermediate: After the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product, containing the aglain-type cycloadduct, can be purified by flash column chromatography on silica (B1680970) gel.

-

Skeletal Rearrangement to this compound Core: The isolated aglain intermediate is then subjected to a skeletal rearrangement to form the this compound core.

-

Acid-mediated Rearrangement: Dissolve the aglain intermediate in an anhydrous solvent (e.g., dichloromethane) and treat it with a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) at low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until the rearrangement is complete, as monitored by TLC or HPLC.

-

Base-mediated Rearrangement: Alternatively, the rearrangement can be effected under basic conditions, for example, by treating the aglain intermediate with a base in a suitable solvent.

-

-

Final Work-up and Purification: Upon completion of the rearrangement, quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate for the acid-mediated reaction). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound derivative is then purified by flash column chromatography.

Quantitative Data

As the enzymatic pathway for this compound biosynthesis has not been elucidated, quantitative data such as enzyme kinetics and precursor incorporation rates are not available. The following tables summarize available quantitative data from biomimetic synthesis studies and biological activity assays of various this compound derivatives.

Table 1: Yields of Key Steps in a Biomimetic Synthesis of a Rocaglate Derivative

| Step | Reactants | Product | Yield (%) | Reference |

| Photocycloaddition | 3-Hydroxyflavone, Methyl Cinnamate | Aglain Intermediate | 60-70 | [3] |

| Rearrangement & Reduction | Aglain Intermediate | Methyl Rocaglate | 62 (two steps) | [3] |

| Acid-mediated Rearrangement | Aglain Thioester Intermediate | Rocaglate Thioester | 56 (three steps) | [3] |

Table 2: In Vitro and In Vivo Inhibitory Activity of Selected this compound Derivatives [3]

| Compound | In Vitro Translation Inhibition IC₅₀ (nM) | In Vivo Protein Synthesis Inhibition (% at 1 hr) |

| Silvestrol | ~100 | ~85 |

| Rocaglate Hydroxamate (8e) | 300-400 | ~85 |

| Rocaglate Amide (8f) | 300-400 | Not Reported |

Conclusion and Future Directions

The biosynthesis of this compound derivatives is a fascinating area of natural product chemistry. While a plausible pathway has been postulated based on sound chemical principles and biomimetic synthesis, the enzymatic machinery responsible for these transformations in Aglaia species remains unknown. Future research in this field should focus on the isolation and characterization of the enzymes involved in this pathway. The use of modern techniques such as transcriptomics and proteomics of Aglaia species, combined with isotopic labeling studies, could be instrumental in identifying the candidate genes and enzymes. A full understanding of the biosynthetic pathway will not only be a significant scientific achievement but could also open up avenues for the biotechnological production of these valuable therapeutic compounds.

References

Rocaglamide Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocaglamide and its derivatives, a class of natural products known as flavaglines, are isolated from plants of the Aglaia genus.[1] These compounds have demonstrated potent anticancer, anti-inflammatory, and insecticidal properties.[1][2] The primary mechanism of action for their anticancer effects is the inhibition of protein synthesis through targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of rocaglamides, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in the rational design of novel therapeutic agents.

Core Structure and Mechanism of Action

The characteristic molecular architecture of rocaglamides is the cyclopenta[b]benzofuran core, which is essential for their biological activity.[4] Rocaglamides function as interfacial inhibitors, clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[4][5] This action stalls the 43S preinitiation complex, thereby inhibiting the translation of a subset of mRNAs that often encode for proteins crucial for cancer cell proliferation and survival.[5]

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly sensitive to substitutions at various positions on the cyclopenta[b]benzofuran scaffold. The following tables summarize the in vitro cytotoxicity of key this compound analogs against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (nM) |

| (-)-Rocaglamide | Human Osteosarcoma | 25 - 40 |

| (-)-Didesmethylthis compound (DDR) | Human Osteosarcoma | 5 - 7 |

| (+)-Didesmethylthis compound (DDR) | Human Osteosarcoma | 3600 - 5800 |

| (±)-DDR-acetate | Human Osteosarcoma | Not specified, but active |

| (±)-bromo-DDR | Human Osteosarcoma | Inactive |

| This compound A | Jurkat (Leukemia) | < 10 |

| This compound A | NIH/3T3 (Fibrosarcoma) | ~20 |

| Silvestrol (B610840) | Jurkat (Leukemia) | ~50 |

| Silvestrol | NIH/3T3 (Fibrosarcoma) | ~50 |

| SDS-1-021-(-) | Jurkat (Leukemia) | < 10 |

| SDS-1-021-(-) | NIH/3T3 (Fibrosarcoma) | ~20 |

| CR-1-31-B | Jurkat (Leukemia) | ~20 |

| CR-1-31-B | NIH/3T3 (Fibrosarcoma) | ~20 |

Data compiled from multiple sources.[6][7]

Table 2: Cytotoxicity of this compound Analogs in Canine Osteosarcoma Cell Lines

| Compound | IC50 (nM) |

| (-)-Rocaglamide | 10 - 30 |

| (-)-Didesmethylthis compound (DDR) | 4 - 7 |

Data compiled from a study on canine osteosarcoma.[6]

Key Structure-Activity Relationship Insights:

-

Stereochemistry is Crucial: The natural (-) enantiomers of rocaglamides are significantly more active than their (+) counterparts. For instance, (-)-Didesmethylthis compound is over 500-fold more potent than (+)-Didesmethylthis compound.[6]

-

C-2 Position: Modifications at the C-2 position can be tolerated and may even enhance activity. For example, didesmethylthis compound (B3182005), which has a primary amide at C-2, is more potent than this compound itself in some cell lines.[6]

-

C-1 Position: Acetylation at the C-1 hydroxyl group is tolerated, as seen with (±)-DDR-acetate, which retains potent activity.[8]

-

A-Ring (C-5 Position): Bromination at the C-5 position of the A-ring, as in (±)-bromo-DDR, abolishes the antiproliferative activity, indicating that this position is sensitive to modification.[6]

-

C-6 Position: The complex dioxanyl ring found in silvestrol is not essential for cytotoxicity, and simpler substituents can be introduced to improve drug-like properties.[9]

-

C-8b Position: A hydroxyl group at the C-8b position on the cyclopenta[b]benzofuran core is critical for growth-inhibitory activity.[6]

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound analogs and their corresponding IC50 values.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the existing medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[12]

In Vitro Translation Inhibition Assay

Objective: To measure the direct inhibitory effect of this compound analogs on protein synthesis.

Methodology:

-

Lysate Preparation: Prepare rabbit reticulocyte lysate or a lysate from the cell line of interest.

-

Reaction Mixture: Set up a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), an mRNA template (e.g., luciferase mRNA), and the this compound analog at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for a designated time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the protein precipitates on a filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of translation inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value for translation inhibition.[7]

eIF4A RNA Helicase Assay (Fluorescence Polarization)

Objective: To assess the ability of this compound analogs to "clamp" eIF4A to RNA.

Methodology:

-

Reaction Components: Prepare a reaction mixture containing recombinant eIF4A protein, a fluorescently labeled RNA oligonucleotide (e.g., FAM-labeled polypurine sequence), ATP, and the this compound analog.[13]

-

Incubation: Allow the components to incubate and reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of the sample. An increase in polarization indicates the formation of a larger molecular complex, signifying the clamping of eIF4A to the RNA by the compound.

-

Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the potency of the clamping activity.[14]

Signaling Pathways and Experimental Workflows

dot digraph "Rocaglamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4A [label="eIF4A (RNA Helicase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mRNA [label="mRNA (with 5' UTR polypurine sequence)", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4A_mRNA_Roc [label="eIF4A-mRNA-Rocaglamide\nTernary Complex (Clamped)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Translation_Initiation [label="Translation Initiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n(Oncogenic Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cancer Cell\nProliferation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> eIF4A_mRNA_Roc [label="Binds to\neIF4A-mRNA interface"]; eIF4A -> eIF4A_mRNA_Roc; mRNA -> eIF4A_mRNA_Roc; eIF4A_mRNA_Roc -> Translation_Initiation [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Translation_Initiation -> Protein_Synthesis [label="Leads to"]; Protein_Synthesis -> Cell_Proliferation [label="Promotes"]; Translation_Initiation -> Apoptosis [label="Induces", style=dashed, color="#34A853", fontcolor="#34A853"]; Cell_Proliferation -> Apoptosis [label="Inhibition leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"];

{rank=same; this compound; eIF4A; mRNA} } this compound's primary mechanism of action.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nthis compound Analog Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellViability [label="Cell Viability Assays\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranslationAssay [label="In Vitro Translation\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HelicaseAssay [label="eIF4A Helicase/Clamping Assay\n(e.g., FP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MechanismStudies [label="Mechanism of Action Studies", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Downstream effectors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assays\n(e.g., Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft Models)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellViability; Start -> TranslationAssay; Start -> HelicaseAssay; CellViability -> MechanismStudies; TranslationAssay -> MechanismStudies; HelicaseAssay -> MechanismStudies; MechanismStudies -> WesternBlot; MechanismStudies -> ApoptosisAssay; MechanismStudies -> CellCycle; WesternBlot -> InVivo; ApoptosisAssay -> InVivo; CellCycle -> InVivo; InVivo -> End; } A typical experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of rocaglamides is a complex but increasingly well-understood field. The potent and selective anticancer activity of these natural products is intrinsically linked to their unique chemical structure, with the cyclopenta[b]benzofuran core acting as the key pharmacophore. Key takeaways for drug development professionals include the critical role of stereochemistry, the tolerance for modifications at the C-1 and C-2 positions, and the sensitivity of the A-ring to substitution. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued exploration and optimization of this compound-based compounds as novel therapeutics. Future research will likely focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these potent molecules to enhance their clinical applicability.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor Effects of the eIF4A Inhibitor Didesmethylthis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tumor effects of the eIF4A inhibitor didesmethylthis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

eIF4A: The Primary Target of Rocaglamide - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The eukaryotic translation initiation factor 4A (eIF4A) has emerged as a critical and compelling target in oncology. This DEAD-box RNA helicase, a key component of the eIF4F complex, is essential for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation.[1] Dysregulation of this process is a hallmark of many cancers, which often exhibit a dependency on the translation of specific mRNAs encoding oncoproteins and cell cycle regulators. Rocaglamides, a class of natural products, have been identified as potent and specific inhibitors of eIF4A. These compounds exhibit a unique mechanism of action, acting as interfacial inhibitors that "clamp" eIF4A onto specific RNA sequences, thereby stalling translation initiation and leading to anti-neoplastic effects. This technical guide provides a comprehensive overview of eIF4A as the primary target of rocaglamides, detailing the molecular mechanism, quantitative binding data, experimental methodologies for characterization, and the key signaling pathways involved.

Mechanism of Action: Interfacial Inhibition and the eIF4A-RNA Clamp

Rocaglamides do not bind with high affinity to either eIF4A or RNA alone. Instead, they stabilize the transient eIF4A-RNA complex, effectively locking the helicase onto the mRNA.[1][2] This unique mechanism is termed "interfacial inhibition." Structural and biochemical studies have revealed that rocaglamides bind to a bimolecular cavity formed at the interface of eIF4A and a polypurine sequence within the RNA.[3][4] This clamping action prevents the ATP-dependent helicase activity of eIF4A, thus inhibiting the scanning of the 43S pre-initiation complex along the mRNA to the start codon.[1][5]

The consequences of this clamping are twofold:

-

Cis-inhibition: The rocaglamide-eIF4A complex acts as a roadblock on the specific mRNA to which it is bound, directly preventing its translation.[6]

-

Trans-inhibition: By sequestering eIF4A on certain mRNAs, rocaglamides reduce the available pool of functional eIF4A for the translation of other mRNAs, leading to a broader, albeit selective, inhibition of protein synthesis.[6]

Recent evidence suggests that this compound A (RocA) can also target another DEAD-box helicase, DDX3X, with a similar clamping mechanism on polypurine motifs, expanding the repertoire of its cellular targets.[6][7]

Quantitative Data: Potency of this compound and its Derivatives

The inhibitory activity of rocaglamides and their derivatives against eIF4A-mediated translation is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific rocaglate, the cell line used, and the assay conditions.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| This compound A | Jurkat | Translation Inhibition | < 50 | [8] |

| Silvestrol | Jurkat | Translation Inhibition | ~50 | [8] |

| Silvestrol | DHL cells | Viability Assay | Potent (exact value not specified) | [9] |

| CR-1-31-B | Jurkat | Translation Inhibition | < 50 | [8] |

| (-)-SDS-1-021 | Jurkat | Translation Inhibition | < 10 | [8] |

| (-)-SDS-1-021 | NIH/3T3 | Translation Inhibition | ~20 | [8] |

| RocA-(+) | Jurkat/NIH/3T3 | Translation Inhibition | Inactive | [8] |

| CR-1-31 B | Various Cancer Cell Lines | Viability Assay | Nanomolar activity | [10] |

| This compound | MDA-MB-231 | Viability Assay (24h) | All concentrations (12.5-500nM) ~50% viability | [11] |

| This compound | MDA-MB-231 | Viability Assay (48h) | Dose-dependent decrease to ~25% viability | [11] |

| This compound | MDA-MB-231 | Viability Assay (72h) | Viability dropped to ~20% | [11] |

Signaling Pathways and Cellular Consequences

The inhibition of eIF4A by rocaglamides has significant downstream effects on cellular signaling and function, ultimately leading to anti-cancer activity.

Caption: this compound-mediated inhibition of eIF4A signaling pathway.

By clamping eIF4A, rocaglamides preferentially inhibit the translation of mRNAs with highly structured 5'-UTRs, which often encode for proteins crucial for cancer cell survival and proliferation, such as MYC, BCL2, and MCL1.[9][10] This selective inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[12][13] Furthermore, targeting eIF4A has been shown to be synergistic with other cancer therapies, such as CDK4/6 inhibitors, by suppressing feedback mechanisms that lead to acquired resistance.[12][14]

Experimental Protocols

A variety of biochemical and cellular assays are employed to characterize the interaction between rocaglamides and eIF4A.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound-eIF4A interaction.

Detailed Methodologies

4.2.1. Fluorescence Polarization (FP) Assay

-

Principle: This assay measures the binding of a small molecule to a protein by detecting changes in the rotation of a fluorescently labeled probe. A fluorescently labeled RNA oligomer (e.g., FAM-(AG)8) is used. When unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to eIF4A, and stabilized by a this compound, the complex tumbles slower, leading to an increase in fluorescence polarization.

-

Protocol Outline:

-

Reactions are set up in a microplate containing recombinant eIF4A, the FAM-labeled RNA probe, and varying concentrations of the this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a microplate reader.

-

The data is used to calculate the binding affinity (Kd) of the this compound for the eIF4A-RNA complex.[15][16]

-

4.2.2. In Vitro Translation Assay

-

Principle: This assay assesses the effect of a compound on the synthesis of a reporter protein from a specific mRNA in a cell-free system (e.g., rabbit reticulocyte lysate).

-

Protocol Outline:

-

An in vitro translation reaction is prepared containing rabbit reticulocyte lysate, an mRNA encoding a reporter protein (e.g., luciferase), and amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine).

-

Varying concentrations of the this compound are added to the reactions.

-

The reactions are incubated to allow for protein synthesis.

-

The newly synthesized, radiolabeled proteins are separated by SDS-PAGE and visualized by autoradiography.

-

The intensity of the protein band is quantified to determine the extent of translation inhibition.[3]

-

4.2.3. Ribosome Profiling

-

Principle: This is a powerful, genome-wide technique that provides a "snapshot" of all the mRNAs being actively translated in a cell at a specific moment. It can reveal which specific mRNAs are sensitive to this compound treatment.

-

Protocol Outline:

-

Cells are treated with a this compound or a vehicle control.

-

Translation is arrested using an inhibitor like cycloheximide.

-

The cells are lysed, and RNase is used to digest the portions of mRNA that are not protected by ribosomes.

-

The ribosome-protected mRNA fragments (footprints) are isolated.

-

The footprints are converted to a cDNA library and sequenced using next-generation sequencing.

-

The sequencing reads are mapped to the transcriptome to determine the ribosome occupancy on each mRNA, revealing changes in translation upon this compound treatment.[5]

-

4.2.4. Toeprinting Assay

-

Principle: This assay maps the position of the 48S pre-initiation complex (PIC) on an mRNA. It can be used to demonstrate that rocaglamides cause the PIC to stall.

-

Protocol Outline:

-

An in vitro translation reaction is assembled with an mRNA of interest, ribosomal subunits, and initiation factors.

-

A this compound is added to the reaction.

-

A radiolabeled DNA primer complementary to a sequence downstream of the start codon is added, and reverse transcriptase is used to synthesize cDNA.

-

The reverse transcriptase will stop (or "toeprint") at the leading edge of the stalled 48S PIC.

-

The resulting cDNA products are resolved on a sequencing gel to map the precise location of the stall.[3][5]

-

4.2.5. RNA Immunoprecipitation (RIP)

-

Principle: This technique is used to identify the specific mRNAs that are physically associated with a particular RNA-binding protein (in this case, eIF4A) in vivo.

-

Protocol Outline:

-

Cells are treated with a this compound.

-

The cells are lysed, and an antibody specific to eIF4A is used to immunoprecipitate the eIF4A-RNA complexes.

-

The RNA is then purified from the immunoprecipitated complexes.

-

The specific mRNAs are identified and quantified using RT-qPCR or RNA sequencing.[9]

-

Conclusion and Future Directions

eIF4A stands as a validated and highly promising target for cancer therapy. Rocaglamides, with their unique interfacial inhibition mechanism, have provided invaluable tools to probe the function of eIF4A and have demonstrated significant pre-clinical anti-cancer activity. The in-depth understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and more potent eIF4A inhibitors. Future research will likely focus on optimizing the pharmacological properties of rocaglamides, exploring their efficacy in combination therapies, and identifying predictive biomarkers to guide their clinical application. The continued investigation into the intricate biology of eIF4A and its inhibition will undoubtedly pave the way for new therapeutic strategies against a broad range of malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Rocaglamide's Impact on Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which rocaglamide and its derivatives inhibit translation initiation. It is intended to serve as a resource for researchers in oncology, molecular biology, and drug development, offering detailed insights into the compound's unique mode of action, experimental validation, and implications for therapeutic strategies.

Executive Summary

This compound, a natural product derived from plants of the Aglaia genus, exhibits potent anticancer activity by targeting the translation initiation machinery.[1] Unlike many translation inhibitors that have a global effect, this compound demonstrates a remarkable degree of mRNA selectivity. Its primary target is the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F complex responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning.[2][3] this compound functions as a molecular "clamp," stabilizing the interaction between eIF4A and polypurine sequences within the 5' UTRs of a specific subset of mRNAs.[1][3] This action creates a physical roadblock for the 43S pre-initiation complex (PIC), thereby stalling or preventing the translation of key oncogenes.[3][4] This guide will delve into the intricacies of this mechanism, the experimental methodologies used to elucidate it, and the quantitative data that underpins our current understanding.

Mechanism of Action: The eIF4A Clamp

The canonical model of cap-dependent translation initiation involves the recruitment of the eIF4F complex (comprising the cap-binding protein eIF4E, the scaffold protein eIF4G, and the RNA helicase eIF4A) to the 5' cap of the mRNA. eIF4A then utilizes its ATP-dependent helicase activity to unwind secondary structures in the 5' UTR, allowing the 43S PIC to scan for the start codon.[2]

This compound disrupts this process through a unique gain-of-function mechanism:

-

Interfacial Binding: this compound binds to a transient bimolecular cavity formed at the interface of eIF4A and a polypurine RNA sequence.[1][5] The binding is ATP-independent, meaning it can lock eIF4A onto the mRNA regardless of the helicase's catalytic cycle.[3]

-

Sequence-Selective Clamping: This clamping effect is highly specific for polypurine-rich sequences (e.g., repeating A and G nucleotides).[3][6] The this compound molecule essentially acts as a glue, increasing the affinity of eIF4A for these specific RNA motifs.[3]

-

Steric Hindrance: The stabilized this compound-eIF4A-RNA ternary complex forms a formidable steric barrier on the 5' UTR.[1][4] This physical obstruction prevents the 43S PIC from scanning downstream to the authentic start codon, leading to a potent inhibition of translation for that specific mRNA.[3]

-

Bystander Effect: By sequestering eIF4A onto polypurine-containing transcripts, this compound can deplete the cellular pool of available eIF4A. This can lead to a broader, secondary inhibition of translation for other mRNAs that are highly dependent on eIF4A activity, a phenomenon referred to as a "bystander effect."[4][7]

-

eIF4F Complex Sequestration: Evidence also suggests that this compound can trap the entire eIF4F complex at the 5' end of polypurine-containing mRNAs, further preventing its recycling and participation in subsequent rounds of translation initiation.[4][7]

Recent studies have expanded the target profile of this compound A to include other DEAD-box helicases such as eIF4A2 and DDX3X, suggesting a broader impact on translation regulation than previously understood.[4]

Signaling Pathway of Translation Initiation and this compound Inhibition

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and its derivatives.

Table 1: Inhibitory Concentrations of this compound Derivatives

| Compound | Assay | Cell Line/System | IC50 | Reference |

|---|---|---|---|---|

| This compound A (RocA) | HSF1 Activation Inhibition | ~50 nM | [8] | |

| This compound (Roc) | Growth Inhibition | MPNST Cells | Comparable to Silvestrol | [9][10] |

| Didesmethylthis compound (B3182005) (DDR) | Growth Inhibition | MPNST Cells | Comparable to Silvestrol | [9][10] |

| This compound Hydroxamate (-)-9 | In vitro Translation | HeLa Cells | Similar to Silvestrol | [11] |

| ROC-N | Growth Inhibition (Yeast) | Wild-type Yeast | ~100-fold more potent than Silvestrol |[2] |

Table 2: this compound Resistance Mutations in eIF4A

| Organism | Mutation(s) | Effect | Reference |

|---|---|---|---|

| Human | Phe163Leu, Ile199Met | Confers resistance to RocA-induced cell death and translational repression.[12] | [1] |

| Yeast | Pro159, Phe163, Phe192, Gln195, Ile199 | Mutations in these residues confer viability in the presence of lethal rocaglate concentrations.[12] | [12] |

| Aglaia | Natural substitutions corresponding to human Phe163 and Ile199 | Provides self-resistance to RocA.[1] |[1] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of cutting-edge biochemical and genomic techniques.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment. This allows for the precise identification of which mRNAs are being actively translated and at what density.

Experimental Workflow: Ribosome Profiling

Methodology:

-

Cell Treatment: HEK293 cells or other relevant cell lines are treated with a specific concentration of this compound A (e.g., for 30 minutes) alongside a DMSO control.[3]

-

Lysis and Nuclease Digestion: Cells are lysed, and the polysomes are treated with RNase I to digest any mRNA not protected by ribosomes. This results in ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

-

Ribosome Isolation: Monosomes containing the RPFs are isolated via sucrose (B13894) gradient centrifugation.

-

Library Preparation: The RPFs are extracted, and a sequencing library is prepared. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.

-

Sequencing and Analysis: The cDNA library is subjected to high-throughput sequencing. The resulting reads are mapped to the transcriptome to determine the density of ribosomes on each mRNA. A decrease in ribosome density in the main open reading frame (ORF) of an mRNA upon this compound treatment indicates translational repression.[3]

In Vitro Translation Assays

These assays use cell-free extracts (e.g., Krebs-2 extracts) or reconstituted purified components to directly measure the synthesis of a reporter protein (e.g., Luciferase) from a specific mRNA template.[1][11]

Methodology:

-

Template mRNA: An in vitro transcribed, capped mRNA encoding a reporter protein is used. The 5' UTR of this mRNA can be engineered to contain or lack polypurine sequences.

-

Translation Reaction: The mRNA is added to a translation-competent lysate or a reconstituted system containing purified initiation factors (including wild-type or mutant eIF4A1), ribosomes, amino acids, and an energy source.[1]

-

Compound Addition: Reactions are run in the presence of varying concentrations of this compound or a vehicle control.

-

Quantification: The amount of newly synthesized reporter protein is quantified, typically by measuring luminescence (for luciferase) or radioactivity (if using radiolabeled amino acids). A dose-dependent decrease in reporter signal indicates translational inhibition.[11]

RNA Bind-n-Seq (RBNS) and iCLIP

These techniques are used to identify the specific RNA sequences that a protein of interest (in this case, eIF4A) binds to, and how this binding is affected by a small molecule.

Methodology (Conceptual):

-

Complex Formation: Recombinant eIF4A is incubated with a pool of random RNA sequences in the presence of this compound A or DMSO.

-

Immunoprecipitation: The eIF4A-RNA complexes are captured using an antibody specific to eIF4A.

-

RNA Extraction and Sequencing: The bound RNA is extracted, converted to a cDNA library, and sequenced.

-

Analysis: Sequence motifs that are enriched in the this compound-treated sample compared to the control are identified. For eIF4A, this method has confirmed a strong preference for polypurine motifs in the presence of this compound.[3]

Helicase Assays

These assays directly measure the RNA unwinding activity of eIF4A.

Methodology:

-

RNA Substrate: A short, double-stranded RNA duplex with a 3' overhang is created, with one strand being radiolabeled.

-

Unwinding Reaction: Recombinant eIF4A is incubated with the RNA substrate, ATP, and either this compound or a control.

-

Analysis: The reaction products are resolved on a native polyacrylamide gel. The unwound, single-stranded, radiolabeled RNA migrates faster than the duplex. Quantification of the single-stranded band reveals the helicase activity. Rocaglamides have been shown to initially increase helicase activity but ultimately lead to translational inhibition by clamping eIF4A to the RNA.[2]

Conclusion and Future Directions

This compound and its derivatives represent a fascinating class of translation inhibitors with a highly specific and unusual mechanism of action. By converting the eIF4A helicase into a sequence-specific translational repressor, these compounds provide a powerful tool for dissecting the complexities of translation initiation and offer a promising avenue for the development of targeted anticancer therapeutics.[1][3] The selective targeting of oncoproteins, whose mRNAs are often enriched with the polypurine sequences favored by the this compound-eIF4A clamp, underscores the therapeutic potential of this approach.[9][13][14]

Future research will likely focus on:

-

Expanding the Target Landscape: Further investigation into the interaction of rocaglates with other DEAD-box helicases to understand the full spectrum of their cellular effects.[4]

-

Structural and Mechanistic Refinement: High-resolution structural studies of different rocaglate derivatives in complex with eIF4A and various RNA substrates to guide the rational design of next-generation inhibitors with improved potency and selectivity.

-

Overcoming Resistance: Understanding the clinical relevance of eIF4A mutations and developing strategies to circumvent potential resistance mechanisms.[1]

-

Therapeutic Combinations: Exploring the synergistic effects of rocaglates with other anticancer agents to develop more effective combination therapies.[11]

This guide provides a foundational understanding of this compound's effect on translation initiation, equipping researchers and drug development professionals with the core knowledge needed to advance this exciting field of study.

References

- 1. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA [escholarship.org]

- 6. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Protein Translation by this compound and Didesmethylthis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of this compound Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Flavaglines and Rocaglamides: A Deep Dive into a Promising Class of Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaglines, and their prominent subgroup rocaglamides, are a class of natural products isolated from plants of the Aglaia genus.[1] These compounds are characterized by a rigid cyclopenta[b]benzofuran skeleton and have garnered significant scientific interest due to their potent and diverse biological activities, including insecticidal, anti-inflammatory, and most notably, anticancer properties.[1][2] Many flavagline derivatives exhibit profound cytotoxic and cytostatic effects against a wide range of human cancer cell lines, often at nanomolar concentrations.[1][3] This guide provides a comprehensive overview of the chemical class of flavaglines and rocaglamides, detailing their biosynthesis, mechanism of action, quantitative biological data, and key experimental protocols.

Chemical Structure and Biosynthesis